PTP1B-IN-15

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Br2NO5S/c1-4-15-17(18(23)10-7-13(20)19(24)14(21)8-10)12-6-5-11(9-16(12)27-15)28(25,26)22(2)3/h5-9,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYGJZKVMASWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PTP1B-IN-15: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data specifically identifying a molecule designated "PTP1B-IN-15" is limited. This guide provides a comprehensive overview of the mechanism of action for well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which is the expected mechanism for a compound with this nomenclature. The experimental protocols and data presented are representative of the field and should be adapted for the specific compound of interest.

Core Concepts: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin (B600854) and leptin pathways.[1][2][3][4] By dephosphorylating activated insulin and leptin receptors and their downstream substrates, PTP1B attenuates their signaling.[2][5][6] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[4][7][8] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[4] PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter.[1][2]

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors function by binding to the enzyme and preventing it from dephosphorylating its target substrates. This leads to a sustained phosphorylation state of key signaling molecules, thereby enhancing downstream signaling. Inhibitors of PTP1B can be broadly categorized into two main types based on their binding mode:

-

Active-site inhibitors: These are competitive inhibitors that bind to the catalytic site of PTP1B, preventing the binding of the phosphotyrosine substrate.[4]

-

Allosteric inhibitors: These are non-competitive inhibitors that bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[5][9][10] Allosteric inhibitors are often sought after as they can offer greater selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[11]

The primary molecular consequence of PTP1B inhibition is the enhanced phosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[2][5] This leads to the potentiation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways for insulin and the JAK/STAT pathway for leptin.[1][5]

Quantitative Data on PTP1B Inhibitors

The following table summarizes typical quantitative data for well-characterized PTP1B inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

| Compound Class | Inhibitor Example | IC50 (PTP1B) | Ki | Mode of Inhibition | Cellular Activity | Reference |

| Allosteric | Trodusquemine (MSI-1436) | ~1 µM | - | Non-competitive | Enhances insulin and leptin signaling | [5] |

| Active-Site | Ertiprotafib | 1.6 - 29 µM | - | Competitive | Reduces blood glucose | [5][6] |

| Natural Product | Astragaloside IV | - | - | - | Improves insulin sensitivity | [8] |

| Small Molecule | DPM-1001 | 100 nM | - | - | Potent PTP1B inhibition | [5] |

Signaling Pathways Modulated by PTP1B Inhibition

The following diagrams illustrate the key signaling pathways affected by PTP1B and how its inhibition can restore normal cellular function.

References

- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTPN1 - Wikipedia [en.wikipedia.org]

- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to PTP1B Inhibition and its Role in Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Protein Tyrosine Phosphatase 1B (PTP1B) and its critical role as a negative regulator of insulin (B600854) signaling. It delves into the mechanism of PTP1B inhibition as a therapeutic strategy for metabolic diseases and outlines the experimental approaches used to characterize PTP1B inhibitors. While the specific compound "PTP1B-IN-15" was not identified in the available literature, this document will discuss the expected characteristics and effects of a potent and selective PTP1B inhibitor, using it as a representative example for this class of molecules.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate (B84403) groups from tyrosine residues on various proteins, a process known as dephosphorylation.[1] This action plays a crucial role in regulating a multitude of cellular processes, including metabolism and cell growth.[1] PTP1B is particularly recognized for its negative regulation of the insulin and leptin signaling pathways.[1][2] Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes, and obesity, making it a significant therapeutic target for these conditions.[1][3]

The Role of PTP1B in the Insulin Signaling Pathway

The insulin signaling cascade is initiated when insulin binds to the insulin receptor (IR), a transmembrane protein with tyrosine kinase activity.[4][5] This binding triggers the autophosphorylation of the IR on specific tyrosine residues, which in turn recruits and phosphorylates insulin receptor substrates (IRS), primarily IRS-1 and IRS-2.[5][6] Phosphorylated IRS proteins then act as docking sites for downstream signaling molecules, leading to the activation of two major pathways:

-

The PI3K/Akt Pathway: This pathway is crucial for most of the metabolic actions of insulin, including glucose uptake and glycogen (B147801) synthesis.[5]

-

The Ras/MAPK Pathway: This pathway is primarily involved in the regulation of gene expression and cell growth.[5][6]

PTP1B acts as a brake on this signaling cascade by dephosphorylating the activated insulin receptor and its substrates (IRS-1/2).[2][5][6] This dephosphorylation attenuates the downstream signaling, leading to a diminished cellular response to insulin. In states of insulin resistance, the expression and activity of PTP1B are often elevated, further dampening insulin signaling.[7]

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

PTP1B-IN-15: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in cellular signaling.[1] Initially recognized for its role in metabolic diseases through the negative regulation of insulin (B600854) and leptin signaling pathways, PTP1B is now understood to have a complex and often contradictory role in cancer.[1][2] Depending on the specific cancer type and cellular context, PTP1B can function as either a tumor suppressor or a tumor promoter, making it a compelling target for therapeutic intervention.[1][3]

The expression and activity of PTP1B are frequently dysregulated in a wide range of cancers, including breast cancer, glioblastoma, and pancreatic cancer, where it can influence tumor initiation, progression, invasion, and metastasis.[3] In HER2-positive breast cancer, for instance, PTP1B has been shown to cooperate with the HER2 receptor to drive tumorigenesis.[3] Given its significant role in oncogenic signaling, potent and selective inhibitors of PTP1B, such as PTP1B-IN-15, are invaluable tools for elucidating its function in cancer biology and for the development of novel anti-cancer therapies.

This technical guide provides a comprehensive overview of the methodologies to study the effects of this compound in cancer cell lines, focusing on key in vitro assays and the analysis of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are structured to present quantitative data obtained from the experimental protocols described in this guide. These templates are designed for clarity and ease of comparison across different cancer cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Histotype | This compound IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |

| U-87 MG | Glioblastoma | Data to be determined |

| PANC-1 | Pancreatic Carcinoma | Data to be determined |

| HT-29 | Colorectal Adenocarcinoma | Data to be determined |

IC50 values should be determined from dose-response curves generated from cell viability assays.

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | e.g., 10 µM | 48 | Data to be determined |

| U-87 MG | e.g., 10 µM | 48 | Data to be determined |

% Apoptotic Cells is the sum of early and late apoptotic populations as determined by Annexin V/PI staining.

Table 3: Impact of this compound on Cancer Cell Migration

| Cell Line | This compound Concentration (µM) | % Inhibition of Migration |

| MDA-MB-231 | e.g., 5 µM | Data to be determined |

| PANC-1 | e.g., 5 µM | Data to be determined |

% Inhibition of Migration is calculated relative to a vehicle-treated control.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in cancer cell lines.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.[3]

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

-

Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant (e.g., ≤0.5%). Add the diluted this compound to the respective wells.[3]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[3]

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[3]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

-

Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Western Blot Analysis

This technique is employed to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways.[3]

Materials:

-

6-well or 10 cm cell culture plates

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.[3]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer and scrape the cells. Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[3]

Materials:

-

This compound treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both floating and attached cells. Use a gentle method like trypsinization for adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

-

Washing: Wash the cells twice with ice-cold PBS.[3]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.[3]

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[1]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory potential of cancer cells.[3]

Materials:

-

24-well Transwell plates (with 8 µm pore size inserts)

-

Serum-free medium

-

Complete medium (with chemoattractant, e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.[3]

-

Assay Setup: Add 600 µL of complete medium to the lower chamber of the 24-well plate. Trypsinize and resuspend the starved cells in serum-free medium containing different concentrations of this compound. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.[3]

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

-

Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Staining and Visualization: Stain the migrated cells with crystal violet solution for 15-20 minutes. Wash the inserts with water and allow them to air dry. Visualize and count the migrated cells under a microscope.

-

Data Analysis: Quantify the number of migrated cells in several random fields of view. Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Signaling Pathways and Visualizations

PTP1B is a key regulatory node in several signaling pathways that are fundamental to cancer progression. Inhibition of PTP1B with this compound is expected to modulate these pathways.

PTP1B and the Src/Ras/ERK Pathway

PTP1B can activate the Src tyrosine kinase by dephosphorylating an inhibitory tyrosine residue.[1] Activated Src can then signal through the Ras/Raf/MEK/ERK (MAPK) pathway to promote cell proliferation and survival.[1] this compound, by inhibiting PTP1B, is expected to decrease Src activation and downregulate this pro-tumorigenic pathway.

Caption: PTP1B-mediated activation of the Src/Ras/ERK signaling pathway and its inhibition by this compound.

PTP1B and the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway often dysregulated in cancer.[1] PTP1B has been shown to positively regulate this pathway in certain cellular contexts.[1] By inhibiting PTP1B, the pro-survival signals transmitted through PI3K/AKT can be attenuated, leading to increased apoptosis.[1]

Caption: Modulation of the PI3K/AKT survival pathway by PTP1B and the effect of this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a general workflow for the comprehensive evaluation of this compound in cancer cell line studies.

Caption: General experimental workflow for the in vitro evaluation of this compound in cancer cell lines.

References

PTP1B-IN-15: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent PTP1B Inhibitor

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also includes detailed experimental protocols for assessing its inhibitory activity and a visualization of the key signaling pathways affected by its mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease and oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C19H17Br2NO5S. Its structure is characterized by a complex heterocyclic system. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C19H17Br2NO5S |

| Molecular Weight | 531.21 g/mol [1] |

| CAS Number | 765317-71-3 |

| SMILES | CCC1=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C(C=CC(S(=O)(N(C)C)=O)=C3)=C3O1 |

Table 1: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a critical negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating key proteins in these cascades, PTP1B dampens their downstream effects.

Insulin Signaling Pathway: PTP1B dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). This action terminates the insulin signal, which would otherwise promote glucose uptake and utilization. Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling, leading to improved glucose homeostasis.

Leptin Signaling Pathway: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex. This dephosphorylation attenuates the leptin signal, which is crucial for regulating appetite and energy expenditure. By inhibiting PTP1B, this compound can potentially enhance leptin sensitivity.

The diagram below illustrates the central role of PTP1B in these pathways and the expected effect of its inhibition by this compound.

References

PTP1B-IN-15 Target Engagement in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including those of insulin (B600854) and leptin.[1][2] Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][3] PTP1B-IN-15 is described as a potent and selective inhibitor of PTP1B, holding potential for research in these areas.[1] This technical guide provides an in-depth overview of the methodologies used to confirm the engagement of this compound with its target within a cellular context, a crucial step in the validation of its therapeutic potential.

While specific quantitative data on the cellular target engagement of this compound is not extensively available in public literature, this guide outlines the established experimental protocols and data presentation formats that are standard in the field. The information provided is based on the known characteristics of PTP1B and its inhibitors.

PTP1B Signaling Pathways

PTP1B primarily exerts its function by dephosphorylating activated receptor tyrosine kinases and their substrates. Understanding these pathways is essential for designing and interpreting target engagement studies for PTP1B inhibitors like this compound.

Insulin Signaling Pathway

PTP1B acts as a negative regulator of the insulin signaling pathway.[3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thus attenuating the signal.[1][4] Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]

PTP1B-IN-15: A Technical Guide to its Role in Modulating Insulin Receptor Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR) and its downstream substrates. Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of a potent and selective PTP1B inhibitor, herein referred to as PTP1B Inhibitor (CAS 765317-72-4), which may be identical or structurally related to the compound designated as PTP1B-IN-15. This document details its mechanism of action, its direct effects on insulin receptor phosphorylation, quantitative efficacy data, and relevant experimental protocols for its study.

Introduction

The insulin receptor is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events crucial for glucose homeostasis.[1] PTP1B acts as a key negative feedback regulator by dephosphorylating the activated insulin receptor, thereby attenuating the insulin signal.[2] Overactivity or overexpression of PTP1B is associated with insulin resistance.[3] Therefore, small molecule inhibitors of PTP1B are of significant interest as potential therapeutics to enhance insulin sensitivity.

PTP1B Inhibitor (CAS 765317-72-4) is a cell-permeable, allosteric, reversible, and non-competitive inhibitor of PTP1B.[4] Its mechanism of action and effects on insulin signaling make it a valuable tool for research and a potential lead compound for drug development.

Mechanism of Action

PTP1B Inhibitor (CAS 765317-72-4) functions as an allosteric inhibitor, binding to a site distinct from the active site of the PTP1B enzyme.[4] This binding induces a conformational change in the enzyme that prevents the closure of the WPD loop, a critical step for catalysis. By locking the enzyme in an inactive conformation, the inhibitor effectively blocks its phosphatase activity.

A key advantage of allosteric inhibition is the potential for greater selectivity over other protein tyrosine phosphatases, which share a highly conserved active site.

Effect on Insulin Receptor Phosphorylation

Inhibition of PTP1B by PTP1B Inhibitor (CAS 765317-72-4) leads to a direct increase in the phosphorylation of the insulin receptor.[4] By preventing the dephosphorylation of key tyrosine residues on the IR, the inhibitor prolongs the activated state of the receptor. This sustained phosphorylation enhances downstream insulin signaling, including the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt.[4] This mimics the cellular effects of insulin, leading to increased glucose uptake and utilization.

dot

Caption: Simplified Insulin Signaling Pathway and the Role of PTP1B Inhibitor.

Quantitative Data

The following table summarizes the available quantitative data for PTP1B Inhibitor (CAS 765317-72-4).

| Parameter | Value | Target | Notes |

| IC50 | 4 µM | PTP1B (403 residues) | Cell-permeable, allosteric, reversible, and non-competitive inhibitor.[4] |

| IC50 | 8 µM | PTP1B (298 residues) | Cell-permeable, allosteric, reversible, and non-competitive inhibitor.[4] |

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method to determine the IC50 of a PTP1B inhibitor using a colorimetric assay.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

PTP1B Inhibitor (CAS 765317-72-4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the PTP1B Inhibitor in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

-

Add the serially diluted inhibitor or vehicle control to the appropriate wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for an in vitro PTP1B inhibition assay.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol outlines the steps to assess the effect of a PTP1B inhibitor on insulin-stimulated IR phosphorylation in a cell-based assay.

Materials:

-

Cell line expressing the human insulin receptor (e.g., HepG2, CHO-IR)

-

Cell culture medium and supplements

-

PTP1B Inhibitor (CAS 765317-72-4)

-

Insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IR (specific for key tyrosine residues), anti-total-IR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with the PTP1B Inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IR for loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-IR and total IR.

-

Normalize the phospho-IR signal to the total IR signal to determine the relative level of IR phosphorylation.

-

dot

References

- 1. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Impact of PTP1B Inhibition on the Akt Signaling Cascade: A Technical Guide

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), PTP1B attenuates downstream signaling, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3][4] This pathway is crucial for numerous cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[5] Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers.[2][6] This document provides a technical overview of the impact of PTP1B inhibition on the Akt signaling cascade, presenting quantitative data for a representative inhibitor, detailed experimental methodologies, and visual diagrams of the relevant pathways and workflows.

Quantitative Data: PTP1B Inhibitory Activity

The inhibitory potency of compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for compound 15 , a stilbene (B7821643) derivative identified as a PTP1B inhibitor.

| Compound | Target | IC50 (µM) | Notes |

| Compound 15 | PTP1B | Moderate Activity | Characterized by a 3-phenyl-4-isoxazole moiety.[7] |

Signaling Pathways and Experimental Workflows

To elucidate the impact of PTP1B inhibitors on the Akt signaling cascade, specific experimental approaches are employed. Below are diagrams illustrating the core signaling pathway and a typical experimental workflow.

Caption: PTP1B's negative regulation of the Akt signaling pathway.

Caption: Experimental workflow for assessing Akt phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of a PTP1B inhibitor on the Akt signaling cascade.

Protocol 1: In Vitro PTP1B Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

-

Recombinant human PTP1B

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (B84403) (pNPP) solution

-

PTP1B inhibitor (e.g., PTP1B-IN-1) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the PTP1B inhibitor in DMSO. Further dilute in assay buffer to final concentrations, ensuring the final DMSO concentration is consistent (e.g., <1%).[8]

-

Add 50 µL of the diluted PTP1B enzyme solution to each well of a 96-well plate.[8]

-

Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.[8]

-

Pre-incubate the plate at 37°C for 15 minutes.[8]

-

Initiate the reaction by adding 40 µL of the pNPP solution to each well.[8]

-

Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes at 37°C.[8]

-

Calculate the reaction rate for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol is used to assess the effect of a PTP1B inhibitor on the insulin-stimulated phosphorylation of Akt in a cellular context.[9]

Materials:

-

Cell line of interest (e.g., HepG2, MCF-7)

-

PTP1B inhibitor

-

Insulin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer: 5% BSA in TBST

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.[9]

-

Serum-starve the cells overnight to reduce basal signaling.[9]

-

Pre-treat cells with the desired concentration of the PTP1B inhibitor or vehicle control for 1-2 hours.[9]

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.[9]

-

-

Cell Lysis:

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.[10]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Akt and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

-

Conclusion

The inhibition of PTP1B presents a compelling strategy for enhancing the Akt signaling pathway, with significant therapeutic potential. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the effects of novel PTP1B inhibitors. Through a combination of enzymatic assays and cell-based functional assays such as Western blotting, the impact of these inhibitors on the Akt signaling cascade can be robustly evaluated.

References

- 1. researchgate.net [researchgate.net]

- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nck1 depletion induces activation of the PI3K/Akt pathway by attenuating PTP1B protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols for PTP1B-IN-15 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates downstream signaling, contributing to insulin resistance and type 2 diabetes.[1] Inhibition of PTP1B is therefore a promising therapeutic strategy for metabolic diseases. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, and this document provides detailed protocols for its in vitro characterization.

These application notes describe a colorimetric in vitro assay to determine the inhibitory activity of this compound. The assay measures the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). Dephosphorylation of pNPP by PTP1B yields p-nitrophenol (pNP), a yellow product whose absorbance can be quantified at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity, allowing for the determination of inhibitor potency.

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| CAS Number | 765317-71-3 | [2][3][4] |

| Molecular Formula | C₁₉H₁₇Br₂NO₅S | |

| Molecular Weight | 531.21 g/mol | [2] |

| IC₅₀ (approx.) | ~60 µM | [5] |

Experimental Protocols

This section provides a detailed methodology for an in vitro colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity.

Materials and Reagents

| Reagent | Recommended Supplier | Catalog Number |

| Recombinant Human PTP1B (catalytic domain) | R&D Systems | 1366-PT-050 |

| p-Nitrophenyl phosphate (pNPP) | Sigma-Aldrich | N2765 |

| This compound | MedchemExpress | HY-108196 |

| Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) | - | - |

| Stop Solution (1 M NaOH) | - | - |

| 96-well clear flat-bottom microplate | - | - |

| Microplate reader | - | - |

Experimental Workflow

The diagram below outlines the key steps of the this compound in vitro inhibition assay.

Detailed Protocol

1. Reagent Preparation:

-

Assay Buffer: Prepare a solution containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Store on ice.

-

PTP1B Enzyme Working Solution: Dilute the recombinant human PTP1B stock solution to a final concentration of 0.5-1.0 µg/mL in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

pNPP Substrate Stock Solution (100 mM): Dissolve pNPP in Assay Buffer to a final concentration of 100 mM.

-

pNPP Substrate Working Solution (10 mM): Dilute the pNPP stock solution 1:10 in Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before use.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

-

This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 1 mM can be prepared to cover a wide range of concentrations for IC₅₀ determination.

2. Assay Procedure:

-

Add 10 µL of each this compound dilution to the wells of a 96-well microplate.

-

Include control wells:

-

100% Activity Control: 10 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

-

Blank (No Enzyme) Control: 10 µL of Assay Buffer.

-

-

Add 80 µL of the PTP1B enzyme working solution to all wells except the blank controls. Add 80 µL of Assay Buffer to the blank control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to all wells. The final volume in each well will be 100 µL.

-

Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized to ensure the reaction remains in the linear phase.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

-

Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] * 100

-

-

Determine IC₅₀ Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound. The detailed protocol for the colorimetric assay enables researchers to reliably determine the inhibitory potency of this compound against PTP1B. The provided signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedure. These resources are intended to support research and drug development efforts targeting PTP1B for the treatment of metabolic diseases.

References

Application Notes and Protocols for PTP1B-IN-15 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[1] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, and its overexpression or overactivity has been linked to insulin resistance, type 2 diabetes, and obesity.[1] This makes PTP1B a significant therapeutic target for these metabolic disorders. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, holding potential for research into type II diabetes and obesity.[2]

These application notes provide detailed protocols for assessing the cell-based activity of this compound. The primary method described is the analysis of insulin receptor phosphorylation status in a cellular context, a direct downstream target of PTP1B activity.

PTP1B Signaling Pathway and Mechanism of Inhibition

PTP1B primarily exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1).[3] This action terminates the signaling cascade initiated by insulin binding. Inhibition of PTP1B by a small molecule like this compound is expected to block this dephosphorylation, leading to sustained phosphorylation of the insulin receptor and enhanced downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant PTP1B inhibitors are summarized below. It is important to note that the cellular IC50 for this compound is not widely available in the public domain and should be determined empirically by the researcher for their specific cell line and experimental conditions. The data presented for other compounds is derived from biochemical or cellular assays as cited.

| Compound | Target(s) | IC50 | Assay Type | Reference |

| This compound | PTP1B | TBD | Cell-based | - |

| PTP1B-IN-14 | PTP1B | 0.72 µM | Biochemical | [4] |

| Trodusquemine | PTP1B | 1 µM | Biochemical | [5] |

| Ertiprotafib | PTP1B | 1.6–29 μM | Varies | [6] |

| Sodium Orthovanadate | General PTPs | 19.3 µM | Biochemical | [7] |

TBD: To be determined experimentally.

Experimental Protocols

The following protocols provide a framework for evaluating the cellular activity of this compound. Optimization of specific conditions, such as inhibitor concentration and incubation times, is recommended for each experimental system to ensure reliable and reproducible results.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol assesses the ability of this compound to increase the phosphorylation of the insulin receptor in response to insulin stimulation.

Materials:

-

Cell Line: A cell line expressing the human insulin receptor, such as HepG2 (human liver cancer cell line) or CHO-hIR (Chinese Hamster Ovary cells overexpressing the human insulin receptor).

-

This compound (CAS: 765317-71-3)

-

Vehicle Control: DMSO

-

Positive Control: A known PTP1B inhibitor (e.g., Sodium Orthovanadate)

-

Cell Culture Medium: As appropriate for the chosen cell line.

-

Serum-free medium

-

Insulin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

Primary Antibodies: Rabbit anti-phospho-Insulin Receptor (p-IR) and Rabbit anti-total-Insulin Receptor (t-IR).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE and Western blotting reagents and equipment.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

-

Prepare dilutions of this compound in serum-free medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.

-

Aspirate the starvation medium and add the medium containing this compound or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

Prepare a working solution of insulin in serum-free medium.

-

Add insulin directly to the wells to a final concentration of 10-100 nM.

-

Incubate for 5-15 minutes at 37°C.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein lysates to the same concentration.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-IR and t-IR.

-

Incubate with HRP-conjugated secondary antibody.

-

Visualize bands using an appropriate chemiluminescent substrate.

-

Quantify band intensities and normalize the p-IR signal to the t-IR signal.

-

Cell-Based ELISA for PTP1B Activity

A cell-based ELISA kit can provide a more high-throughput method for assessing PTP1B activity.[8] These kits typically measure the level of a phosphorylated substrate within cells.

General Principle: Cells are cultured in microplates, treated with the inhibitor, and then stimulated. After fixation and permeabilization, a primary antibody specific for the phosphorylated target (e.g., p-IR) is added, followed by an HRP-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured using a plate reader. Normalization can be performed using an antibody against a housekeeping protein (e.g., GAPDH) or by a total cell stain.

Procedure Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Serum-starve the cells.

-

Pre-treat with a range of concentrations of this compound and controls.

-

Stimulate with insulin.

-

Fix and permeabilize the cells.

-

Incubate with primary antibody (e.g., anti-p-IR).

-

Incubate with HRP-conjugated secondary antibody.

-

Add substrate and measure absorbance.

-

Normalize the results.

Data Interpretation and Troubleshooting

-

Expected Results: Treatment with an effective concentration of this compound should result in a dose-dependent increase in the phosphorylation of the insulin receptor upon insulin stimulation compared to the vehicle-treated control.

-

High Background: High basal phosphorylation in serum-starved cells may indicate incomplete starvation or issues with the cell line. Ensure adequate starvation time.

-

No Effect of Inhibitor: If this compound shows no effect, consider the following:

-

Concentration: The concentrations tested may be too low. Perform a wider dose-response curve.

-

Incubation Time: The pre-incubation time with the inhibitor may be insufficient.

-

Compound Stability: Ensure the inhibitor is properly stored and handled.

-

Cell Permeability: While many small molecules are cell-permeable, this should be verified if results are consistently negative.

-

Conclusion

The provided protocols offer a robust framework for the cellular characterization of this compound. By monitoring the phosphorylation status of the insulin receptor, researchers can effectively determine the inhibitory potential of this compound in a physiologically relevant context. It is crucial to empirically determine the optimal experimental conditions, particularly the effective concentration range of this compound, for each specific cell system to ensure accurate and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. PTP1B Cell Based ELISA Kit (A103112) [antibodies.com]

Application Notes and Protocols for PTP1B-IN-15 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that serves as a critical negative regulator in multiple signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating key proteins such as the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates downstream signaling. Overactivity or overexpression of PTP1B has been implicated in insulin resistance, type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target.

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B. These application notes provide detailed protocols for utilizing this compound in cultured cells to investigate its effects on cellular signaling and function.

Physicochemical Properties and Storage

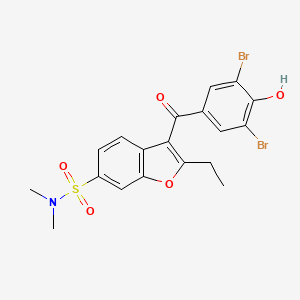

| Property | Value |

| Chemical Name | 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide |

| CAS Number | 765317-71-3 |

| Molecular Formula | C₁₉H₁₇Br₂NO₅S |

| Molecular Weight | 531.2 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[1] |

Mechanism of Action

This compound is an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its catalytic activity. This can offer greater selectivity over other highly homologous protein tyrosine phosphatases. Inhibition of PTP1B by this compound is expected to increase the phosphorylation of its substrates, thereby enhancing downstream signaling.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, data for a closely related compound with a similar chemical structure (CAS 765317-72-4) provides valuable guidance for experimental design.

| Parameter | Value | Enzyme Form | Reference |

| IC₅₀ | 4 µM | PTP1B (403 residues) | [2][3] |

| IC₅₀ | 8 µM | PTP1B (298 residues) | [2][3] |

Note: The optimal concentration for cell-based assays should be determined empirically for each cell line and experimental condition. A starting concentration range of 1 µM to 20 µM is recommended.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B with this compound is expected to enhance insulin-stimulated phosphorylation of IR, IRS-1, and downstream effectors like Akt, leading to increased glucose uptake.

Experimental Workflow for Assessing this compound Activity

A common method to assess the cellular activity of a PTP1B inhibitor is to measure the phosphorylation status of its substrates, such as the insulin receptor, in response to insulin stimulation.

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol details the steps to assess the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of the insulin receptor (IR).

Materials:

-

Cell line (e.g., HepG2, MCF-7)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Insulin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Aspirate the starvation medium and add the medium containing this compound or vehicle. Pre-incubate for 1-2 hours.

-

Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 10-15 minutes at 37°C.

-

Cell Lysis:

-

Immediately place the plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IR and total IR (typically overnight at 4°C).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis. An increase in the p-IR/total IR ratio in the presence of this compound indicates successful inhibition of PTP1B.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on the chosen cell line and to establish a suitable concentration range for further experiments.

Materials:

-

Cell line

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Treat the cells with the different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the concentration of this compound that is non-toxic for your experimental window.

Concluding Remarks

These application notes provide a foundational framework for the use of this compound in cultured cells. It is crucial for researchers to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation times, for their specific cell lines and research questions to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for In Vivo Studies of PTP1B Inhibitors

Disclaimer: No specific in vivo dosage information for a compound designated "PTP1B-IN-15" is publicly available. The following application notes and protocols are based on data from studies of other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and are intended to serve as a comprehensive guide for researchers.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR), its substrates (IRS-1/2), the leptin receptor (LepR), and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance.[1][4][5][6] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders.[2][3] These application notes provide an overview of in vivo dosages for representative PTP1B inhibitors and detailed protocols for preclinical efficacy studies.

Data Presentation: In Vivo Dosages of Representative PTP1B Inhibitors

The following table summarizes in vivo dosage and administration details for several PTP1B inhibitors from preclinical studies. This information can guide dose selection for new compounds.

| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| DPM-1001 | Diet-induced obese (DIO) C57BL/6J mice | 5 mg/kg, once daily | Oral or Intraperitoneal (i.p.) | Decreased body weight, improved glucose tolerance and insulin sensitivity. | [7][8] |

| Claramine | Diabetic mice | 5 mg/kg | Intraperitoneal (i.p.) | Restored glycemic control in glucose and insulin tolerance tests; suppressed feeding and caused weight loss. | [9][10] |

| High-fat diet (HFD) mice | 180 µg, single dose | Intraperitoneal (i.p.) | Reduced PTP1B levels and increased insulin receptor phosphorylation in the hippocampus. | [11] | |

| Celastrol | Diet-induced obese (DIO) mice | 100 µg/kg | Not specified | Decreased food consumption and body weight. | [12][13] |

| PC-3 tumor-bearing nude mice | 1.0 or 3.0 mg/kg/day | Not specified | Inhibited tumor growth. | [14] | |

| B16F10 lung metastasis mouse model | 2 mg/kg | Intravenous (i.v.) | Reduced metastatic nodules. | [15] | |

| ISIS 113715 (ASO) | Obese, insulin-resistant rhesus monkeys | 20 mg/kg for 4 weeks | Subcutaneous (s.c.) | Reduced fasting insulin and glucose, and improved insulin responses. | |

| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 5-10 mg/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | Improved glucose tolerance and plasma insulin levels. | [9] |

| LDLR-/- mice on a high-fat diet | 10 mg/kg (acute), 5 mg/kg weekly (chronic) | Intraperitoneal (i.p.) | Decreased weight gain, adiposity, total cholesterol, and triglycerides. | [9] |

Signaling Pathways

PTP1B-Mediated Negative Regulation of Insulin and Leptin Signaling

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

General Workflow for In Vivo Efficacy Testing of PTP1B Inhibitors

Caption: A typical experimental workflow for in vivo testing of PTP1B inhibitors.

Detailed Methodology: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose homeostasis in mouse models of metabolic disease.[16][17][18][19][20]

1. Animal Preparation and Fasting:

- House mice (e.g., C57BL/6J) individually and allow them to acclimate for at least one week before the experiment.

- For diet-induced obesity models, feed mice a high-fat diet for a specified period (e.g., 10-12 weeks) to induce insulin resistance.[16]

- The day before the OGTT, transfer mice to a clean cage with fresh bedding and drinking water.[19]

- Fast the mice for 4-6 hours or overnight (with continued access to water) before the glucose challenge.[16][19]

2. Baseline Blood Glucose Measurement:

- Weigh each mouse to calculate the glucose dose.

- Gently restrain the mouse and clean the tail with 70% ethanol.

- Make a small incision at the tip of the tail with a sterile scalpel or scissors.

- Wipe away the first drop of blood.[19]

- Collect a blood sample to measure the baseline (time 0) blood glucose level using a glucometer.

3. Glucose Administration:

- Prepare a sterile glucose solution (e.g., 20% dextrose).

- Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via oral gavage.[9][16]

4. Post-Administration Blood Glucose Monitoring:

- Collect blood samples from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

- Measure blood glucose levels at each time point.

5. Data Analysis:

- Plot the blood glucose concentrations over time for each treatment group.

- Calculate the area under the curve (AUC) for the glucose response to quantify glucose tolerance. A lower AUC indicates improved glucose clearance.

Detailed Methodology: Insulin Tolerance Test (ITT)

The ITT is performed to assess insulin sensitivity.

1. Animal Preparation:

- Similar to the OGTT, fast the mice for a short period (e.g., 2-4 hours) before the test.

2. Baseline Blood Glucose Measurement:

- Measure and record the baseline (time 0) blood glucose level as described for the OGTT.

3. Insulin Administration:

- Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.[19]

4. Post-Administration Blood Glucose Monitoring:

- Measure blood glucose levels at specified time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

5. Data Analysis:

- Plot the blood glucose concentrations over time. A more rapid and profound decrease in blood glucose levels indicates greater insulin sensitivity.

Concluding Remarks

The in vivo evaluation of PTP1B inhibitors is critical for their development as therapeutics for metabolic diseases. The provided data and protocols offer a framework for designing and executing robust preclinical studies. Researchers should carefully consider the specific properties of their test compound, such as its pharmacokinetic profile, when designing dosing regimens and interpreting results.

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Leptin increases hepatic insulin sensitivity and protein tyrosine phosphatase 1B expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medica-musc.researchcommons.org [medica-musc.researchcommons.org]

- 12. Celastrol Promotes Weight Loss in Diet-Induced Obesity by Inhibiting the Protein Tyrosine Phosphatases PTP1B and TCPTP in the Hypothalamus – Dynamic Biosensors [dynamic-biosensors.com]

- 13. Celastrol Promotes Weight Loss in Diet-Induced Obesity by Inhibiting the Protein Tyrosine Phosphatases PTP1B and TCPTP in the Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A celastrol-based nanodrug with reduced hepatotoxicity for primary and metastatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 17. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for PTP1B-IN-15 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a validated therapeutic target for type 2 diabetes and obesity.[1][3] Furthermore, emerging evidence suggests the involvement of PTP1B in the progression of certain cancers.[4] PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B, making it a valuable tool for in vivo studies investigating the therapeutic potential of PTP1B inhibition.[5]

These application notes provide a comprehensive guide for the administration of this compound in preclinical mouse models, based on established protocols for similar PTP1B inhibitors. Researchers should note that specific parameters such as optimal dosage and formulation may need to be determined empirically for this compound.

Mechanism of Action

PTP1B primarily exerts its regulatory effects by dephosphorylating key signaling molecules. In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor and Insulin Receptor Substrate-1 (IRS-1), which dampens the downstream signal.[1] Inhibition of PTP1B is anticipated to enhance and prolong insulin signaling, leading to improved glucose uptake and utilization.[1] In the context of leptin signaling, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling pathway.[1] By inhibiting PTP1B, leptin signaling is augmented, which may lead to decreased appetite and increased energy expenditure.[1]

Signaling Pathways

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo administration of PTP1B inhibitors in mouse models. It is important to note that these values are based on related compounds and should be used as a starting point for optimizing the administration of this compound.

| Parameter | Value | Mouse Model | Administration Route | Reference |

| Dosage Range | 10 - 50 mg/kg/day | DIO, db/db, ob/ob | Oral Gavage, IP Injection | [1] |

| Treatment Duration (Metabolic Studies) | 4 - 8 weeks | DIO | Oral Gavage, IP Injection | [1] |

| Treatment Duration (Cancer Studies) | 21 - 28 days | Xenograft | IP Injection | [1] |

| Glucose Bolus (GTT) | 1 - 2 g/kg body weight | Diabetic models | Oral Gavage, IP Injection | [2] |

| Insulin Dose (ITT) | 0.75 U/kg body weight | DIO | IP Injection | [1] |

| Tumor Cell Inoculum | 1 - 5 x 10^6 cells | Xenograft | Subcutaneous | [1] |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying metabolic diseases.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; 45-60% kcal from fat)

-

Standard chow diet

-

Animal caging with enrichment

Procedure:

-

Acclimatize mice for one week upon arrival with ad libitum access to standard chow and water.

-

Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving an HFD.

-

House mice individually or in small groups.

-

Provide the respective diets and water ad libitum for 8-12 weeks.

-

Monitor body weight and food intake weekly.

-

Before commencing treatment with this compound, confirm the obese and insulin-resistant phenotype by performing a Glucose Tolerance Test (GTT).

Preparation and Administration of this compound

Formulation: Due to the anticipated poor aqueous solubility of this compound, a suitable vehicle is necessary for in vivo administration. The following are suggested starting formulations that may require optimization:

-

For Oral Gavage (p.o.):

-

A suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

A solution/suspension in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

-

For Intraperitoneal (IP) Injection:

-